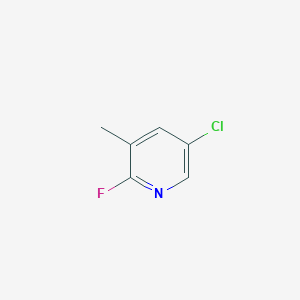

5-Chloro-2-fluoro-3-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDDLKSLYAIQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654058 | |

| Record name | 5-Chloro-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375368-84-6 | |

| Record name | 5-Chloro-2-fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375368-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methylpyridine

CAS Number: 375368-84-6

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of halogenated heterocycles is a cornerstone of molecular design. 5-Chloro-2-fluoro-3-methylpyridine stands out as a pivotal building block, offering a unique combination of reactivity and structural features.[1] Its utility stems from the specific arrangement of chloro, fluoro, and methyl groups on the pyridine ring, which imparts distinct chemical properties that are highly sought after for the synthesis of complex target molecules.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and applications of this important intermediate.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 375368-84-6 | [2][3] |

| Molecular Formula | C₆H₅ClFN | [2][3] |

| Molecular Weight | 145.56 g/mol | [2][3] |

| Appearance | Solid | [2][3] |

| Purity | ≥98% | [2][3] |

| Synonyms | 5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine, 2-fluoro-5-chloro-3-methylpyridine | [3] |

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule. While a comprehensive dataset is best acquired in-house, publicly available spectral information provides a valuable reference.

Synthesis and Mechanistic Considerations: A Field-Proven Protocol

The synthesis of this compound can be achieved through a multi-step process, demanding careful control of reaction conditions to ensure high yield and purity. The following protocol is based on established chemical transformations for pyridine systems, including nitration, reduction, diazotization, and thermal decomposition, as alluded to in the patent literature.[4]

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2-Chloro-3-methylpyridine

-

To a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2-chloro-3-methylpyridine while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-methyl-5-nitropyridine.

Causality: The nitrating mixture (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. The pyridine ring is deactivated towards electrophilic substitution; however, the reaction is directed to the 5-position due to the directing effects of the existing substituents.

Step 2: Reduction of the Nitro Group

-

Suspend 2-chloro-3-methyl-5-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid).

-

Heat the mixture to reflux for several hours until the reduction is complete.

-

Cool the reaction, filter off the solid catalyst, and neutralize the filtrate to precipitate the amine.

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to obtain 5-amino-2-chloro-3-methylpyridine.

Causality: The nitro group is readily reduced to an amino group under these conditions, a standard transformation in aromatic chemistry.

Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

-

Dissolve the 5-amino-2-chloro-3-methylpyridine in hexafluorophosphoric acid (HPF₆).[4]

-

Cool the solution to below 0 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

Stir the mixture for a short period to allow for the formation of the diazonium hexafluorophosphate salt.

-

Isolate the diazonium salt by filtration.

Causality: The amino group is converted to a diazonium group, which is an excellent leaving group. The use of HPF₆ provides the counterion for the subsequent thermal decomposition to introduce the fluorine atom.

Step 4: Thermal Decomposition

-

Gently heat the isolated diazonium hexafluorophosphate salt until nitrogen evolution ceases.[4]

-

The crude product is then purified by distillation or column chromatography to yield this compound.

Causality: The thermal decomposition of the diazonium salt results in the loss of nitrogen gas and the formation of an aryl cation, which is then captured by the fluoride from the hexafluorophosphate anion to yield the final product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable precursor for a wide range of biologically active molecules.

-

Pharmaceuticals: This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure can be found in molecules targeting a variety of therapeutic areas, including cardiovascular diseases.[1] The presence of both a chloro and a fluoro group at strategic positions allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.

-

Agrochemicals: In the agrochemical industry, this pyridine derivative is utilized in the production of modern pesticides.[1] The incorporation of this scaffold can lead to compounds with enhanced efficacy and improved environmental profiles.

-

Material Science: Beyond life sciences, this compound also finds applications in material science, where it can be integrated into polymers to modify their physical and chemical properties, leading to the development of high-performance materials.[1]

Caption: Role in a typical drug discovery workflow.

Safety and Handling: A Self-Validating System

Proper handling of this compound is essential to ensure laboratory safety. The following table summarizes the key hazard and precautionary information.

| Hazard Information | Details |

| Pictogram | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/ eye protection/ face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5] P337 + P313: If eye irritation persists: Get medical advice/ attention.[5] P362: Take off contaminated clothing and wash before reuse.[5] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a chemical intermediate of significant value in the synthesis of complex organic molecules. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and material science industries. A thorough understanding of its synthesis, handling, and application is key to leveraging its full potential in research and development.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 5. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

physicochemical properties of 5-Chloro-2-fluoro-3-methylpyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 5-Chloro-2-fluoro-3-picoline, is a halogenated pyridine derivative that has emerged as a critical building block in various fields of chemical synthesis. Its strategic substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, imparts a unique combination of reactivity and stability, making it an indispensable intermediate.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their characterization, and insights into its applications.

The significance of this compound is most pronounced in the pharmaceutical and agrochemical sectors. In drug development, it serves as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including those targeted for cardiovascular diseases.[1] In agriculture, it is utilized in the production of effective, next-generation pesticides that balance efficacy with environmental consciousness.[1] Furthermore, its utility extends to material science, where it can be incorporated into polymers to enhance their physical and chemical characteristics, leading to the development of high-performance materials.[1]

Core Physicochemical Characteristics

The properties of this compound are dictated by the interplay of its constituent functional groups. The electronegative fluorine and chlorine atoms influence the electron density of the pyridine ring, while the methyl group provides a site for further functionalization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClFN | [2] |

| Molecular Weight | 145.56 g/mol | [2][3] |

| CAS Number | 375368-84-6 | [2][4] |

| Appearance | Solid; White to Almost white powder or lump | [2][5] |

| Purity | Typically ≥98% | [2][4] |

| InChI Key | JUDDLKSLYAIQDR-UHFFFAOYSA-N | [2] |

| Stability | Stable under normal storage conditions | [6] |

| Synonyms | 5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine | [2] |

Structural and Spectroscopic Profile

Molecular Structure

The unique arrangement of substituents on the pyridine core is fundamental to the compound's reactivity. The fluorine atom at the 2-position and the chlorine atom at the 5-position create specific electronic properties and offer distinct handles for synthetic transformations, such as nucleophilic aromatic substitution.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 375368-84-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 2-Chloro-5-fluoro-3-methylpyridine | 38186-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structural Analysis of 5-Chloro-2-fluoro-3-methylpyridine

Foreword: The Structural Significance of a Key Building Block

5-Chloro-2-fluoro-3-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of complex target molecules.[1] A thorough understanding of its three-dimensional structure is paramount for researchers and drug development professionals to predict its reactivity, understand its role in reaction mechanisms, and ultimately, to design and synthesize novel active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the methodologies and expected outcomes for the structural elucidation of this compound. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, offering both theoretical underpinnings and practical considerations for each method.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic properties.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [1][2] |

| CAS Number | 375368-84-6 | [1][2] |

| Appearance | Solid | [1] |

| Purity (Typical) | >98% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed picture of the atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

-

Expected Chemical Shifts (δ):

-

Methyl Protons (-CH₃): A singlet is expected for the three equivalent protons of the methyl group. The chemical shift will be influenced by the adjacent sp² carbon of the pyridine ring and is anticipated to be in the range of 2.2-2.6 ppm .

-

Aromatic Protons (Ar-H): Two distinct signals are expected for the two protons on the pyridine ring. Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms.

-

The proton at position 4 (adjacent to the methyl and chloro-substituted carbons) is expected to be a doublet.

-

The proton at position 6 (adjacent to the nitrogen and chloro-substituted carbon) is also expected to be a doublet. The aromatic region for substituted pyridines typically falls between 7.0 and 9.0 ppm .

-

-

-

Expected Coupling Constants (J):

-

The two aromatic protons will exhibit coupling to each other, resulting in a doublet for each signal. The magnitude of the coupling constant (typically in the range of 2-8 Hz for meta-coupling) will confirm their spatial relationship.

-

Predicted ¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms.

-

Expected Chemical Shifts (δ):

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around 15-25 ppm .

-

Aromatic Carbons (Ar-C): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents.

-

Carbons directly bonded to electronegative atoms (F, Cl, N) will be deshielded and appear at higher chemical shifts (downfield).

-

The carbon bearing the fluorine atom will also exhibit a large one-bond C-F coupling constant.

-

-

Predicted ¹⁹F NMR Spectral Analysis

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment.[3][4]

-

Expected Chemical Shift (δ):

-

A single signal is expected for the one fluorine atom. The chemical shift for fluoro-aromatic compounds can vary widely but is a characteristic fingerprint of the molecule. For organofluorine compounds, the range is typically between -50 to -220 ppm.[3]

-

-

Expected Coupling:

-

The ¹⁹F signal will likely be split into a doublet by the adjacent aromatic proton. The magnitude of this coupling constant will provide further structural confirmation.

-

Advanced 2D NMR Experiments for Unambiguous Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): Will establish the correlation between the two coupled aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons, such as those bearing the chloro, fluoro, and methyl groups.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation Pattern

-

Molecular Ion Peak (M⁺): Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio. Therefore, we expect to see:

-

An M⁺ peak at m/z = 145 (for C₆H₅³⁵ClFN)

-

An M+2 peak at m/z = 147 (for C₆H₅³⁷ClFN)

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a strong indicator of the presence of one chlorine atom.

-

-

Key Fragmentation Pathways: Electron impact (EI) ionization will likely induce fragmentation. Common fragmentation patterns for substituted pyridines and halogenated compounds include:

-

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z = 110.

-

Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z = 130.

-

Loss of hydrogen fluoride (HF): A neutral loss of HF would produce a fragment at m/z = 125.

-

Cleavage of the pyridine ring: This can lead to a variety of smaller charged fragments.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the compound from any impurities.

-

Employ a temperature program to ensure good peak shape and resolution.

-

-

MS Method:

-

Set the ionization energy to 70 eV.

-

Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and the major fragment ions.

-

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology for Crystal Structure Determination

-

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient quality. This can be achieved by methods such as:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion.

-

Cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the best fit between the observed and calculated diffraction patterns.

-

Expected Structural Features

Although a specific crystal structure is not publicly available, we can anticipate several key features based on the molecular structure:

-

Planarity: The pyridine ring is expected to be essentially planar.

-

Bond Lengths and Angles: The C-F, C-Cl, and C-N bond lengths and the angles within the pyridine ring will be consistent with those of other substituted pyridines.

-

Intermolecular Interactions: In the solid state, molecules may pack in a way that is influenced by weak intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, or π-π stacking of the pyridine rings.

Sources

An In-depth Technical Guide to the Spectroscopic Profile of 5-Chloro-2-fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of 5-Chloro-2-fluoro-3-methylpyridine, a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups on the pyridine ring, results in a distinct spectroscopic fingerprint that is crucial for its identification, purity assessment, and reaction monitoring. This document will delve into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, offering insights grounded in established principles of spectroscopic interpretation for substituted pyridines.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₆H₅ClFN and a molecular weight of approximately 145.56 g/mol .[1] The strategic placement of an electron-withdrawing chlorine atom at the 5-position, a highly electronegative fluorine atom at the 2-position, and an electron-donating methyl group at the 3-position creates a unique electronic environment within the pyridine ring, influencing its reactivity and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 375368-84-6 | [2][3] |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥98% | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts influenced by the electronic effects of the substituents.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

-

Aromatic Protons: The protons at the 4 and 6 positions will be influenced by the neighboring substituents. The proton at the 6-position, being adjacent to the nitrogen and the chlorine atom, is expected to be the most downfield. The proton at the 4-position will also experience deshielding effects.

-

Methyl Protons: The methyl group at the 3-position will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.5 - 7.8 | Doublet |

| H-6 | 8.0 - 8.3 | Singlet or fine doublet |

| -CH₃ | 2.2 - 2.5 | Singlet |

Note: Predicted chemical shifts are based on general principles for substituted pyridines and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework. The chemical shifts of the pyridine ring carbons are significantly affected by the electronegativity of the nitrogen and the halogen substituents. The carbon attached to the fluorine atom (C-2) is expected to show a large chemical shift and will appear as a doublet due to carbon-fluorine coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 (d, ¹JCF ≈ 230-250 Hz) |

| C-3 | 125 - 129 |

| C-4 | 138 - 142 |

| C-5 | 128 - 132 |

| C-6 | 145 - 149 |

| -CH₃ | 14 - 18 |

Note: Predicted chemical shifts are based on established data for halogenated and methylated pyridines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 145, corresponding to the monoisotopic mass. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Predicted Fragmentation Pattern:

The molecular ion is expected to undergo fragmentation through various pathways, including the loss of a chlorine atom, a methyl radical, or hydrogen cyanide.

-

[M-Cl]⁺: Loss of a chlorine radical would result in a fragment at m/z 110.

-

[M-CH₃]⁺: Loss of a methyl radical would lead to a fragment at m/z 130.

-

[M-HCN]⁺: A common fragmentation pathway for pyridines, resulting in a fragment at m/z 118.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-F, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=C and C=N stretching | 1400 - 1600 | Medium to Strong |

| C-F stretch | 1200 - 1300 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to ensure separation from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).

Infrared Spectroscopy (ATR-FTIR)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided experimental protocols offer a practical framework for the characterization of this important heterocyclic compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-3-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Chloro-2-fluoro-3-methylpyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries. The document delves into the two primary synthetic strategies: halogen exchange fluorination and the Balz-Schiemann reaction. It offers a detailed examination of the underlying reaction mechanisms, experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in drug development and process chemistry, aiming to provide both theoretical understanding and practical insights for the successful synthesis of this important intermediate.

Introduction: The Significance of this compound

This compound is a strategically important substituted pyridine derivative. Its unique arrangement of chloro, fluoro, and methyl functional groups on the pyridine ring imparts specific reactivity, making it an invaluable intermediate in the synthesis of complex bioactive molecules.[1] In the pharmaceutical sector, it serves as a crucial component in the development of novel therapeutic agents, while in the agrochemical field, it is a precursor to advanced pesticides.[1] The presence of the fluorine atom is particularly noteworthy, as the introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity.

This guide will explore the most prevalent and practical methods for the synthesis of this compound, providing a robust framework for its laboratory-scale preparation and potential scale-up.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and safety considerations.

Figure 1: The two primary synthetic routes to this compound.

Route 1: Halogen Exchange (Halex) Fluorination

The halogen exchange reaction is a powerful method for the introduction of fluorine into aromatic systems. In the context of this compound synthesis, this involves the nucleophilic substitution of a chlorine atom at the 2-position of a suitable precursor with a fluoride ion.

Mechanistic Insights

The Halex reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. In the case of 2,5-dichloro-3-methylpyridine, the chlorine atom at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The use of spray-dried KF is often preferred to ensure anhydrous conditions, which are crucial for the reaction's success.[2]

Figure 2: Simplified mechanism of the Halex fluorination.

Synthesis of the Starting Material: 2,5-Dichloro-3-methylpyridine

The successful implementation of the Halex route is contingent on the availability of the starting material, 2,5-dichloro-3-methylpyridine. This precursor can be synthesized from 3-picoline through various methods, often involving chlorination.[1]

Experimental Protocol: Halogen Exchange Fluorination

This protocol is a representative procedure based on established methods for the fluorination of chloropyridines.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichloro-3-methylpyridine | 162.01 | 16.2 g | 0.1 |

| Spray-dried Potassium Fluoride (KF) | 58.10 | 11.6 g | 0.2 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloro-3-methylpyridine (16.2 g, 0.1 mol) and spray-dried potassium fluoride (11.6 g, 0.2 mol).

-

Add anhydrous dimethyl sulfoxide (100 mL) to the flask.

-

Heat the reaction mixture to 160-180 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Expected Yield: 60-75%

Route 2: The Balz-Schiemann Reaction

The Balz-Schiemann reaction provides an alternative pathway to aryl fluorides from primary aromatic amines via the thermal decomposition of diazonium tetrafluoroborate salts.[3][4] This method is particularly useful when the corresponding aminopyridine is readily accessible.

Mechanistic Considerations

The reaction proceeds in two main stages:

-

Diazotization: The primary amino group of 2-amino-5-chloro-3-methylpyridine is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite (NaNO₂), in the presence of a non-nucleophilic acid such as fluoroboric acid (HBF₄).[3]

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated, leading to the release of nitrogen gas and the formation of an aryl cation. This highly reactive intermediate abstracts a fluoride ion from the tetrafluoroborate anion to yield the desired aryl fluoride.

Figure 3: Workflow for the Balz-Schiemann reaction.

Synthesis of the Starting Material: 2-Amino-5-chloro-3-methylpyridine

The precursor, 2-amino-5-chloro-3-methylpyridine, is a key intermediate in its own right, with applications in the synthesis of pharmaceuticals and agrochemicals.[5] It can be prepared from 2-amino-3-methylpyridine via chlorination.

Experimental Protocol: Balz-Schiemann Reaction

This protocol is a representative procedure adapted from established methodologies for the Balz-Schiemann reaction on aminopyridines.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-chloro-3-methylpyridine | 142.57 | 14.26 g | 0.1 |

| Fluoroboric Acid (HBF₄, 48% aq. solution) | 87.81 | 36.6 mL | ~0.2 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

In a 250 mL beaker, dissolve 2-amino-5-chloro-3-methylpyridine (14.26 g, 0.1 mol) in fluoroboric acid (36.6 mL, ~0.2 mol) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in a minimal amount of water, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by cold diethyl ether.

-

Dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

Gently heat the dry diazonium salt in a flask until nitrogen evolution ceases. The decomposition is typically carried out in an inert, high-boiling solvent or neat.

-

The resulting crude product is then purified by steam distillation or vacuum distillation to afford this compound.

Expected Yield: 45-60%

Comparative Analysis of Synthetic Routes

| Feature | Halogen Exchange Fluorination | Balz-Schiemann Reaction |

| Starting Material | 2,5-Dichloro-3-methylpyridine | 2-Amino-5-chloro-3-methylpyridine |

| Key Reagents | KF, polar aprotic solvent | NaNO₂, HBF₄ |

| Reaction Conditions | High temperature (160-180 °C) | Low temperature (diazotization), then heating (decomposition) |

| Yield | Generally higher (60-75%) | Moderate (45-60%) |

| Safety Considerations | High reaction temperatures | Handling of potentially explosive diazonium salts |

| Scalability | More amenable to large-scale production | Can be challenging to scale due to safety concerns |

Conclusion

The synthesis of this compound can be effectively achieved through either halogen exchange fluorination or the Balz-Schiemann reaction. The Halex route, starting from 2,5-dichloro-3-methylpyridine, generally offers higher yields and is more suitable for larger-scale synthesis, despite requiring high reaction temperatures. The Balz-Schiemann reaction, while providing a viable alternative, involves the handling of potentially hazardous diazonium intermediates and typically results in lower yields. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as starting material availability, process safety, and desired production scale. This guide provides the necessary foundational knowledge for chemists to make informed decisions and successfully execute the synthesis of this valuable chemical building block.

References

-

NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on this compound.

-

ChemicalBook. 2,5-DICHLORO-3-METHYLPYRIDINE synthesis.

-

Gangadasu, B., et al. Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), pp.245-248 (2002).

-

Wikipedia. Balz–Schiemann reaction.

-

CN102924370A. 2-amino-5-methylpyridine preparation method.

-

ResearchGate. Mechanistic studies on nucleophilic aromatic substitution reactions on...

-

Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).

-

Chem-Impex. 2-Amino-3-chloro-5-methylpyridine.

-

Merck Index. Schiemann Reaction (Balz-Schiemann Reaction).

-

Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

-

CN109721529B. Simple preparation method of 2, 5-dichloropyridine.

-

SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions.

-

ChemicalBook. 2-Amino-5-chloropyridine: An In-Depth Exploration.

-

CN106432069A. A method for preparation of 2-amino-5-chloro-pyridine.

-

Pang, Y., et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 13(12), pp.1215-1223 (2021).

-

Wikipedia. Nucleophilic aromatic substitution.

Sources

reactivity of 5-Chloro-2-fluoro-3-methylpyridine

Starting Reaction Research

I've started gathering information on 5-Chloro-2-fluoro-3-methylpyridine's reactivity via extensive Google searches. I'm focusing on nucleophilic aromatic substitution and related reactions to understand its behavior. This early phase is about breadth, gathering a comprehensive base of information.

Deepening Reaction Exploration

I'm now expanding my search to include specific reaction conditions and experimental protocols. I'm focusing on peer-reviewed journals and patents to ensure scientific accuracy. Simultaneously, I've begun structuring the technical guide, starting with an introduction to the molecule and its reactivity. Detailed sections on electrophilic/nucleophilic sites and key reactions are planned, supported by data and mechanistic insights. I'm also writing DOT scripts to visualize workflows.

Expanding Protocol Details

I'm now diving deeper into the specifics of reaction conditions, searching for detailed experimental protocols, reagents, and temperatures. Simultaneously, I'm identifying sources for mechanistic details to enhance the guide's scientific rigor. I'm focusing on crafting step-by-step experimental protocols for each reaction type. I'm also preparing DOT scripts to visualize reactivity and workflow, while beginning data summarization in tables.

Introduction: The Architectural Value of a Substituted Pyridine

An In-depth Technical Guide to 5-Chloro-2-fluoro-3-methylpyridine: A Strategic Chemical Intermediate

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, fundamental to the creation of a vast array of complex molecules.[1] These nitrogen-containing heterocycles are pivotal building blocks in pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of functional groups onto the pyridine ring allows for the fine-tuning of chemical properties, making these derivatives indispensable tools for synthetic chemists.[1]

Among this critical class of compounds, This compound (CAS No: 375368-84-6) emerges as a particularly valuable intermediate. Its unique trifunctional substitution pattern—a reactive fluorine atom at the 2-position, a stable chlorine atom at the 5-position, and a methyl group at the 3-position—imparts a distinct and highly useful reactivity profile. This guide, intended for researchers and development scientists, offers a deep dive into the physicochemical properties, synthesis, reactivity, and applications of this versatile building block, underscoring its role in accelerating innovation across multiple scientific sectors.

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 375368-84-6 | [2][3] |

| Molecular Formula | C₆H₅ClFN | [2][4] |

| Molecular Weight | 145.56 g/mol | [2][5] |

| Appearance | Solid; White to Almost white powder to lump | [2][6] |

| Purity | Typically ≥98% | [2] |

| Synonyms | 5-Chloro-2-fluoro-3-picoline, 2-fluoro-3-methyl-5-chloropyridine | [2] |

| InChI | InChI=1S/C6H5ClFN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | [2][4] |

| InChIKey | JUDDLKSLYAIQDR-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CC(=CN=C1F)Cl | [4][5] |

Synthesis Strategies: Constructing the Intermediate

The synthesis of multi-substituted halopyridines like this compound requires a multi-step, strategic approach. While a single, universally adopted synthesis is not documented, a plausible and logical pathway can be constructed based on established heterocyclic chemistry principles, often starting from simpler, commercially available pyridine derivatives. A common approach involves controlled halogenation and subsequent functional group interconversion.

One such logical pathway begins with a substituted aminopyridine, leveraging diazotization chemistry followed by halogen exchange reactions.

This high reactivity and regioselectivity allow for the introduction of a wide range of nucleophiles—including amines, alcohols, thiols, and carbanions—under relatively mild conditions, forming C-N, C-O, C-S, and C-C bonds, respectively. [7]

Secondary Functionalization: Cross-Coupling Reactions

While the C5-chloro substituent is significantly less reactive towards SNAr, it serves as a handle for palladium-catalyzed cross-coupling reactions. [8][9]Although chlorine is a more challenging substrate for oxidative addition than bromine or iodine, modern catalyst systems can effectively mediate Suzuki, Heck, Buchwald-Hartwig, and other coupling reactions at this position. [9][10]This dual reactivity allows for a sequential functionalization strategy: first, an SNAr reaction at C2, followed by a cross-coupling reaction at C5.

Applications in Drug Discovery and Agrochemicals

The unique structural and reactive properties of this compound make it a sought-after intermediate in the synthesis of high-value molecules.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [1]The incorporation of the substituted pyridine motif is prevalent in drugs targeting a wide range of conditions, including cardiovascular diseases. [1]The presence of fluorine and chlorine atoms can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. [11][12]* Agrochemicals: The compound is a building block for modern pesticides and herbicides. [1][9]Many potent agrochemicals are based on substituted pyridine cores, where the specific substitution pattern is critical for biological activity and crop safety. [13]* Material Science: It can also be incorporated into polymers to enhance physical and chemical properties, leading to the development of high-performance materials. [1]

Exemplary Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a generic primary amine.

Objective: To synthesize 2-(Alkylamino)-5-chloro-3-methylpyridine.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.

-

Add the primary amine nucleophile, followed by the base (K₂CO₃ or DIPEA). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

-

Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using K₂CO₃, filter off the solid. Dilute the filtrate with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the remaining base and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-amino-substituted pyridine.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are paramount for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS).

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed.H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6] |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood. [14]* Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. [14][15]* Avoid inhalation of dust or vapors. [16]* Wash hands thoroughly after handling. [14] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. [14][16]* Recommended storage temperature is between 2-8°C. [17]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [16]

Conclusion

This compound is more than just another halogenated heterocycle; it is a strategically designed chemical intermediate that offers a powerful combination of stability and selective reactivity. Its primary utility stems from the highly activated C2-fluorine, which allows for facile SNAr reactions, while the less reactive C5-chlorine provides an orthogonal site for cross-coupling chemistry. This predictable and versatile reactivity profile makes it an invaluable building block for medicinal chemists and material scientists, enabling the efficient construction of complex molecular architectures and accelerating the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). National Institutes of Health (NIH).

- The Versatility of Pyridine Derivatives: Focusing on this compound. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- This compound. (n.d.). CymitQuimica.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate.

- Reactions of 2‐halopyridines to form 2‐alkyl pyridines. (n.d.). ResearchGate.

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (n.d.). Benchchem.

- Nucleophilic aromatic substitution by [F]fluoride at substituted 2-nitropyridines. (2009, December 4). Springer.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine. (n.d.). Benchchem.

- 2-Chloro-5-fluoro-3-methylpyridine. (n.d.). PubChem.

- Buy this compound | Premium Quality Chemical Manufacturer. (n.d.).

- SAFETY DATA SHEET. (2024, March 29). Fisher Scientific.

- 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets. (n.d.). Echemi.

- SAFETY DATA SHEET. (2011, June 17). Fisher Scientific.

- This compound. (n.d.). Achmem.

- 2-Chloro-5-fluoro-3-methylpyridine, 5G. (n.d.). Labscoop.

- Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications. (n.d.).

- The Importance of 5-Chloro-2-fluoropyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Preparation method of 5-chloro-2,3-difluoropyridine. (n.d.). Google Patents.

- This compound (C6H5ClFN). (n.d.). PubChemLite.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. PubChemLite - this compound (C6H5ClFN) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jelsciences.com [jelsciences.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. achmem.com [achmem.com]

A Technical Guide to the Synthesis of Novel Derivatives from 5-Chloro-2-fluoro-3-methylpyridine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for creating novel derivatives from the versatile building block, 5-Chloro-2-fluoro-3-methylpyridine. Pyridine scaffolds are foundational in medicinal chemistry and materials science, and the specific substitution pattern of this starting material offers a unique platform for orthogonal functionalization.[1] This document details the strategic application of Nucleophilic Aromatic Substitution (SNAr) at the C2-position and Palladium-Catalyzed Cross-Coupling reactions at the C5-position. By leveraging the differential reactivity of the fluoro and chloro substituents, a diverse array of complex, polysubstituted pyridine derivatives can be accessed. This guide is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Value of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its value lies in the distinct reactivity of its two halogen substituents, which allows for selective and sequential chemical modifications.

-

C2-Position (Fluoro): The fluorine atom at the C2-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Fluorine's high electronegativity makes it an excellent leaving group in this context.[2][3]

-

C5-Position (Chloro): The chlorine atom at the C5-position is less activated towards SNAr but is an ideal handle for various Palladium-catalyzed cross-coupling reactions. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition to palladium, modern catalyst systems with specialized ligands have made these transformations highly efficient.[4]

This orthogonal reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a controlled and predictable manner.

Part I: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The SNAr reaction at the C2-position is a robust method for introducing a variety of heteroatom nucleophiles. The general mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon, followed by the elimination of the fluoride leaving group.

Caption: General mechanism for SNAr at the C2-position.

Synthesis of 2-Amino Derivatives

The introduction of nitrogen-based substituents is crucial for tuning the pharmacological properties of lead compounds.

Experimental Protocol: Synthesis of N-benzyl-5-chloro-3-methylpyridin-2-amine

-

Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF, 5 mL).

-

Reagent Addition: Add benzylamine (1.2 mmol, 1.2 equiv.) to the stirring suspension.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2-Alkoxy/Aryloxy Derivatives

Oxygen-linked derivatives are synthesized by reacting the substrate with alcohols or phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide.

Experimental Protocol: Synthesis of 5-Chloro-2-phenoxy-3-methylpyridine

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve phenol (1.2 mmol, 1.2 equiv.) in anhydrous Tetrahydrofuran (THF, 5 mL).

-

Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol, 1.3 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in THF (2 mL) dropwise to the sodium phenoxide solution.

-

Reaction Conditions: Heat the reaction to 65 °C (reflux) and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, quench the reaction by the slow addition of water. Proceed with an aqueous work-up and purification as described in section 2.1.

Summary of SNAr Reactions

The following table summarizes typical yields for SNAr reactions with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Amine | Benzylamine | K₂CO₃ | DMF | 90 | 85-95 |

| Secondary Amine | Morpholine | K₂CO₃ | DMF | 90 | 90-98 |

| Alcohol | Sodium Methoxide | - | Methanol | 65 | 80-90 |

| Phenol | Phenol | NaH | THF | 65 | 75-85 |

| Thiol | Thiophenol | K₂CO₃ | DMSO | 60 | 90-97 |

Part II: Palladium-Catalyzed Cross-Coupling at the C5-Position

The C5-chloro position serves as a versatile anchor for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[5] The choice of palladium precursor, ligand, and base is critical for efficiently coupling the relatively unreactive chloropyridine.[6]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, combine 5-Chloro-2-substituted-3-methylpyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) in an oven-dried vial.

-

Catalyst Addition: Add the palladium precursor, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a bulky, electron-rich phosphine ligand, e.g., SPhos (0.04 mmol, 4 mol%).[7]

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).

-

Reaction Conditions: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[6]

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher, traditional methods.[4] It allows for the formation of C-N bonds with a wide range of amines under relatively mild conditions.

Experimental Protocol: Buchwald-Hartwig Amination with Piperidine

-

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 5-Chloro-2-substituted-3-methylpyridine (1.0 mmol, 1.0 equiv.), a palladium precatalyst such as [((tBu)₂P(C₆H₄-2-biphenyl))Pd(allyl)]Cl (RuPhos Palladacycle, 0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol, 1.2 equiv.).

-

Reaction Conditions: Seal the tube and heat the mixture to 100 °C for 4-18 hours. Monitor for completion by LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and quench with water. Perform a standard aqueous work-up and purify by column chromatography.[8]

Summary of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | 70-90 |

| Suzuki-Miyaura | Heteroarylboronic Acid | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 65-85 |

| Buchwald-Hartwig | Secondary Amine | RuPhos Palladacycle | NaOtBu | Toluene | 100 | 75-95 |

| Buchwald-Hartwig | Primary Amine | BrettPhos Palladacycle | LiHMDS | THF | 65 | 60-80 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 70-88 |

Part III: Sequential Functionalization for Novel Scaffolds

The true synthetic power of this compound is realized through the sequential application of SNAr and cross-coupling reactions. This strategy allows for the precise and independent installation of diverse functional groups at the C2 and C5 positions, opening access to a vast chemical space of novel trisubstituted pyridines.[9]

Caption: Orthogonal synthesis pathways from this compound.

This dual reactivity allows for two primary synthetic routes:

-

Route A: Initial SNAr at C2, followed by a cross-coupling reaction at C5.

-

Route B: Initial cross-coupling at C5, followed by SNAr at C2.

The choice of route depends on the functional group tolerance of the desired substituents and the specific reagents used in each step. This strategic approach is invaluable in constructing compound libraries for drug discovery screening.

Applications and Future Outlook

The derivatives synthesized from this compound are of significant interest in pharmaceutical and agrochemical research.[1] Substituted pyridines are privileged scaffolds found in numerous FDA-approved drugs and are known to interact with a wide range of biological targets.[10][11] The novel compounds generated through these methods can serve as core structures for developing:

-

Kinase Inhibitors: For oncology and inflammatory diseases.

-

GPCR Modulators: For neurological and metabolic disorders.

-

Dopamine Transporter (DAT) Inhibitors: For conditions like depression and Parkinson's disease.[12]

-

Fungicides and Herbicides: With improved efficacy and safety profiles.

The future of this field lies in expanding the repertoire of reactions, exploring late-stage functionalization, and integrating high-throughput screening to rapidly assess the biological activity of the newly synthesized derivatives. The methodologies outlined in this guide provide a robust foundation for these future discoveries.

References

-

NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on this compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

-

MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available from: [Link]

-

Zeitschrift für Naturforschung. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. Available from: [Link]

-

ResearchGate. General reaction sequence towards difunctionalized pyridines of type 7... Available from: [Link]

-

ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Available from: [Link]

-

PubMed. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Available from: [Link]

-

National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. Available from: [Link]

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

National Institutes of Health. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available from: [Link]

-

Semantic Scholar. Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Available from: [Link]

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

National Institutes of Health. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Available from: [Link]

-

LOBA CHEMIE. 2-AMINO-5-METHYLPYRIDINE. Available from: [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

-

YouTube. nucleophilic aromatic substitutions. Available from: [Link]

-

De Gruyter. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available from: [Link]

-

PubChem. 2-Chloro-5-fluoro-3-methylpyridine. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

-

ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

-

PubMed. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Available from: [Link]

-

National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]

-

ChemRxiv. Unexpected Discovery of Saturated Pyridine Mimetics. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 5-Chloro-2-fluoro-3-methylpyridine Analogs

Abstract

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it an attractive starting point for drug discovery campaigns.[] This guide focuses on a specific, highly functionalized pyridine core: 5-Chloro-2-fluoro-3-methylpyridine. The strategic placement of chloro, fluoro, and methyl groups provides a versatile platform for generating diverse chemical libraries with tailored physicochemical properties.[3] This document provides a comprehensive, field-proven framework for the preliminary biological screening of novel analogs derived from this scaffold. We will detail the strategic rationale behind assay selection, provide robust, step-by-step protocols for key in vitro experiments, and outline a logical cascade for hit identification and prioritization, moving from broad cytotoxicity profiling to targeted, hypothesis-driven assays.

The this compound Scaffold: A Strategic Starting Point

The utility of the this compound core lies in its inherent chemical potential. It is a foundational building block for a vast array of more complex molecules.[3] In drug discovery, this scaffold serves as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[3]

-

The Role of Halogenation : The chloro and fluoro substituents are not mere placeholders. They significantly modulate the electronic character of the pyridine ring, influencing pKa and dipole moment. This affects how the molecule interacts with biological targets. Furthermore, fluorine can enhance metabolic stability and binding affinity.

-

Synthetic Tractability : The halogenated positions offer reactive handles for nucleophilic aromatic substitution, allowing for the systematic introduction of diverse functional groups to build a chemical library. This synthetic accessibility is crucial for exploring structure-activity relationships (SAR).

-